3-INDOXYL CHOLINE PHOSPHATE
Overview
Description
3-Indoxyl choline phosphate is a compound that includes a phosphate group, a choline molecule, and a 3-indoxyl group. It is commonly used as a chromogenic substrate in biochemical assays, particularly for detecting phosphatidylcholine-specific phospholipase C activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-indoxyl choline phosphate typically involves the reaction of indoxyl with a phosphate ester to form 3-indoxyl phosphate. This intermediate is then reacted with choline to produce the final compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control is also common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Indoxyl choline phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indoxyl sulfate.
Reduction: Reduction reactions can convert it back to indoxyl.
Substitution: The choline group can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Alkyl halides are often used for substitution reactions.
Major Products:
Oxidation: Indoxyl sulfate.
Reduction: Indoxyl.
Substitution: Various alkylated indoxyl derivatives.
Scientific Research Applications
3-Indoxyl choline phosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study phospholipase C activity.
Biology: Employed in cell proliferation and metabolism studies.
Medicine: Utilized in diagnostic assays for detecting enzyme activity related to various diseases.
Industry: Applied in the production of chromogenic substrates for biochemical assays.
Mechanism of Action
The mechanism of action of 3-indoxyl choline phosphate involves its hydrolysis by phospholipase C, which cleaves the phosphate group, releasing indoxyl. The indoxyl then undergoes oxidation to form indigo, a blue dye, which can be easily detected . This makes it a valuable tool in assays for detecting enzyme activity.
Comparison with Similar Compounds
Indoxyl sulfate: A metabolite of dietary tryptophan that acts as a cardiotoxin and uremic toxin.
Indole-3-acetic acid: A plant hormone involved in various growth processes.
Uniqueness: 3-Indoxyl choline phosphate is unique due to its specific use as a chromogenic substrate for phospholipase C, making it highly valuable in biochemical assays. Unlike indoxyl sulfate, which is primarily a metabolic byproduct, this compound is synthetically designed for specific biochemical applications .
Properties
IUPAC Name |
1H-indol-3-yl 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O4P/c1-15(2,3)8-9-18-20(16,17)19-13-10-14-12-7-5-4-6-11(12)13/h4-7,10,14H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOPGZGLXBVCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124867 | |
Record name | Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439809-44-6 | |
Record name | Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439809-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, 2-[[hydroxy(1H-indol-3-yloxy)phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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